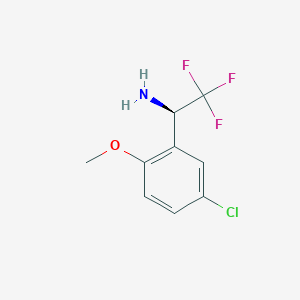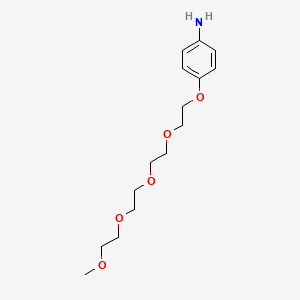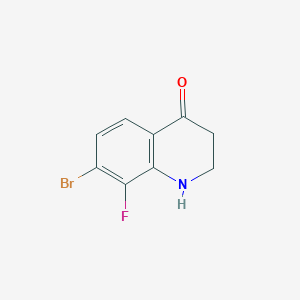
(2-Iodo-5-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-nitrophenyl)methanol typically involves the iodination of 5-nitrobenzyl alcohol. One common method includes the reaction of 5-nitrobenzyl alcohol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-5-nitrophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: (2-Iodo-5-nitrophenyl)formaldehyde or (2-Iodo-5-nitrobenzoic acid).
Reduction: (2-Iodo-5-aminophenyl)methanol.
Substitution: Compounds with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
(2-Iodo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Iodo-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the iodine atom but has similar reactivity due to the nitro group.
(2-Iodo-4-nitrophenyl)methanol: Similar structure but with the nitro group in a different position.
(2-Iodo-5-aminophenyl)methanol: The reduced form of (2-Iodo-5-nitrophenyl)methanol.
Propriétés
Formule moléculaire |
C7H6INO3 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
(2-iodo-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 |
Clé InChI |
ZJUFAFVDPDXERG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




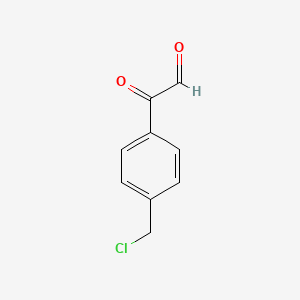
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
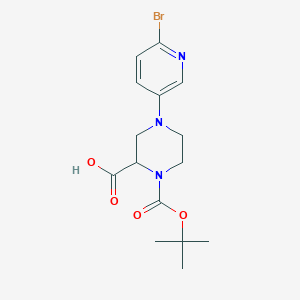
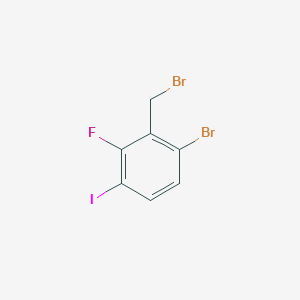
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)


